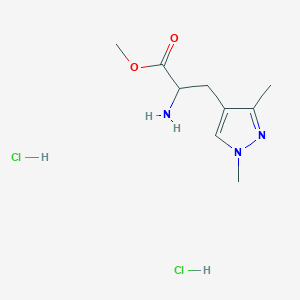

![molecular formula C24H23N3O2S B2372868 Benzo[b]thiophen-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705439-82-2](/img/structure/B2372868.png)

Benzo[b]thiophen-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

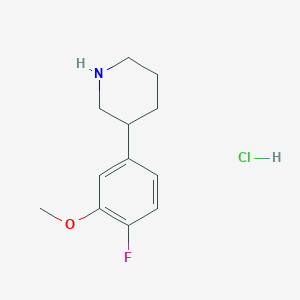

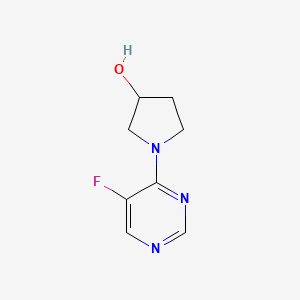

The compound “Benzo[b]thiophen-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone” is a complex organic molecule. It contains a benzo[b]thiophene moiety, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring . The molecule also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .

Wissenschaftliche Forschungsanwendungen

Organic Electronics and Optoelectronics

The development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaics (OPVs) relies on polycyclic aromatic hydrocarbons. Ladder-type thienoacenes, including benzothieno[3,2-b]benzothiophene (BTBT), play a crucial role in achieving high-performance devices. The compound , with its fused ring structure, could contribute to enhancing charge transport properties in these applications .

Monoamine Oxidase (MAO) Inhibition

Benzo[b]thiophen-3-ols, derivatives of the compound, have been investigated as potential inhibitors of human monoamine oxidase (hMAO). These enzymes play a role in neurotransmitter metabolism, and inhibiting them can have therapeutic implications .

Corrosion Inhibition

Thiophene derivatives, including those related to benzo[b]thiophene, find use as corrosion inhibitors. Their ability to protect metal surfaces from corrosion makes them valuable in industrial chemistry .

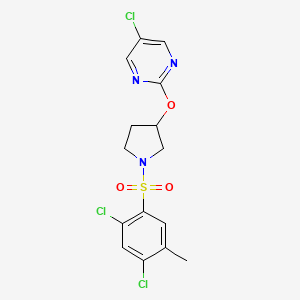

Drug Discovery and Medicinal Chemistry

Sulfur-containing heterocycles, such as benzo[b]thiophene, are essential in drug discovery. Several clinically utilized drugs, like raloxifene and arzoxifene, feature the benzo[b]thiophene core. Researchers explore its diverse biological activities for potential therapeutic applications .

Materials Science

Furan-fused p-conjugated molecules, similar in structure to benzo[b]thiophene, show promise in materials science. Their energy profiles align with those of BTBT, making them attractive candidates for material applications .

Pharmaceutical Applications

Given its versatile scaffold, benzo[b]thiophene derivatives may serve as building blocks for novel pharmaceutical compounds. Investigating their biological activities and optimizing their structures could lead to new drug candidates .

Wirkmechanismus

Target of Action

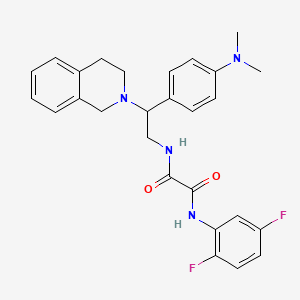

The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .

Mode of Action

The compound interacts with its target, the 5-HT1A serotonin receptors, through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites .

Biochemical Pathways

The compound’s interaction with the 5-HT1A serotonin receptors can affect the serotonin system’s biochemical pathways. Serotonin is an important neurotransmitter that regulates numerous physiological functions . The compound’s interaction with the receptors can influence these functions and potentially alter the pathophysiology of disorders related to the serotonin system.

Pharmacokinetics

Its affinity for the 5-ht1a receptors suggests that it may have good bioavailability and can reach its target effectively .

Result of Action

The compound’s interaction with the 5-HT1A receptors can result in changes at the molecular and cellular levels. It can alter the function of the receptors and influence the physiological processes regulated by serotonin . .

Eigenschaften

IUPAC Name |

1-benzothiophen-2-yl-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2S/c1-16-7-2-4-10-19(16)23-25-22(29-26-23)13-17-8-6-12-27(15-17)24(28)21-14-18-9-3-5-11-20(18)30-21/h2-5,7,9-11,14,17H,6,8,12-13,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOCWQKXKTTWNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC5=CC=CC=C5S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2372786.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2372790.png)

![6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B2372791.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2372795.png)

![4-(4-ethoxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2372802.png)

![4-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2372803.png)

![4-[4-(Oxiran-2-ylmethoxy)phenoxy]benzonitrile](/img/structure/B2372805.png)